2-Amino-4-nitro-5-methoxybenzoic Acid

概要

説明

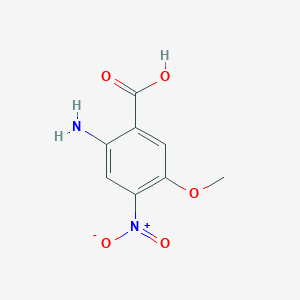

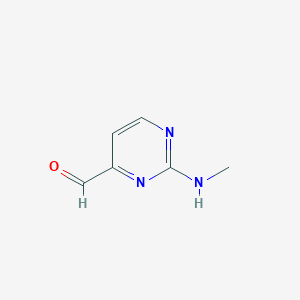

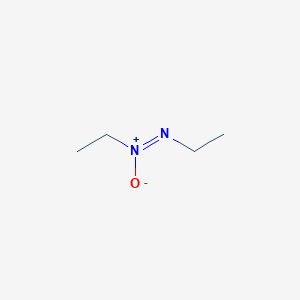

2-Amino-4-nitro-5-methoxybenzoic Acid is a chemical compound with the CAS Number: 196194-99-7 . It has a molecular weight of 212.16 and its linear formula is C8H8N2O5 .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-nitro-5-methoxybenzoic Acid is represented by the linear formula C8H8N2O5 . The average mass is 212.160 Da and the monoisotopic mass is 212.043320 Da .Physical And Chemical Properties Analysis

2-Amino-4-nitro-5-methoxybenzoic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Stability and Degradation Studies

2-Amino-4-nitro-5-methoxybenzoic Acid, as part of the degradation products of nitisinone, shows considerable stability under various experimental conditions, such as different pH levels, temperatures, and exposure to ultraviolet radiation. This stability is crucial for understanding the environmental and biological impacts of nitisinone and its by-products. Specifically, the study by Barchańska et al. (2019) utilized liquid chromatography coupled with mass spectrometry (LC-MS/MS) to identify the stability and degradation pathways of nitisinone, highlighting the formation of stable degradation products like 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA) under conditions similar to human gastric juice (Barchańska et al., 2019).

Synthesis and Biological Activity of Conjugates

Research on conjugates of natural compounds with nitroxyl radicals demonstrates that introducing a nitroxyl fragment into a molecule can lead to enhanced biological activity or its modification. This synthesis approach has been applied across various natural compounds classes, including amino acids, to create pharmacological agents with reduced toxicity or increased selective cytotoxicity. The work by Grigor’ev, Tkacheva, and Morozov (2014) summarizes the synthesis and biological activities of these conjugates, providing insights into the potential therapeutic applications of modified natural compounds, including those related to 2-Amino-4-nitro-5-methoxybenzoic Acid (Grigor’ev, Tkacheva, & Morozov, 2014).

Applications in Sensing Technologies

The development of nanostructured luminescent micelles for sensing applications represents an innovative use of 2-Amino-4-nitro-5-methoxybenzoic Acid and related compounds. These micelles can act as efficient probes for detecting toxic and hazardous materials, including nitroaromatic and nitramine explosives. The review by Paria et al. (2022) critically summarizes the application of luminescent micelles in sensing, highlighting the potential of such materials in forensic applications and the design of next-generation smart nanomaterials for detecting explosives (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

作用機序

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

Biochemical Pathways

The compound is used in the synthesis of various complex molecules, suggesting that it may influence multiple biochemical pathways .

特性

IUPAC Name |

2-amino-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTDAQMBDEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611724 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-nitro-5-methoxybenzoic Acid | |

CAS RN |

196194-99-7 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

![2-Benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B112169.png)